6-Cyclopropyl-2-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
Description
6-Cyclopropyl-2-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a pyridazinone core substituted with a cyclopropyl group and a piperidine moiety linked to an oxolane (tetrahydrofuran) ring. This structure combines multiple pharmacophoric elements, including the pyridazinone ring (known for bioactivity in cardiovascular and CNS disorders) and the piperidine-oxolane system, which may enhance solubility and receptor binding .
Properties
IUPAC Name |
6-cyclopropyl-2-[[1-(oxolan-3-ylmethyl)piperidin-4-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c22-18-4-3-17(16-1-2-16)19-21(18)12-14-5-8-20(9-6-14)11-15-7-10-23-13-15/h3-4,14-16H,1-2,5-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHOPESYZRYRSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)CC4CCOC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Cyclopropyl-2-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one, with the CAS number 2175978-44-4, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of 317.4 g/mol. The structure includes functional groups such as cyclopropyl and piperidinyl, which are known to influence biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₇N₃O₂ |
| Molecular Weight | 317.4 g/mol |
| CAS Number | 2175978-44-4 |
Synthesis
The synthesis of 6-Cyclopropyl-2-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one involves multi-step organic reactions that typically include the formation of the dihydropyridazin core followed by functionalization with oxolan and piperidin moieties. While specific synthetic pathways for this compound are not extensively documented, related compounds have been synthesized using similar methodologies.
The mechanism by which dihydropyridazine derivatives exert their biological effects often involves interaction with DNA or inhibition of specific enzymes related to cancer progression. For instance, some studies suggest that these compounds may act as inhibitors of key signaling pathways in cancer cells. The unique structural features of 6-Cyclopropyl-2-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one could facilitate similar interactions.
Case Studies
While direct case studies specifically addressing the biological activity of this compound are scarce, analogous compounds have shown promising results in preclinical trials:
- Pyrrolo[2,1-c][1,4]benzodiazepines : These compounds have demonstrated significant anticancer activity through their ability to intercalate DNA and induce apoptosis in cancer cells .
- Dihydropyrimidinones : Related classes have been investigated for their anti-inflammatory and anti-infective properties, indicating a broad spectrum of potential applications beyond oncology.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:
Structural and Functional Insights
- Role of Oxolane vs. Trifluoromethyl Groups :
The oxolan-3-ylmethyl group in the target compound introduces an oxygen-containing ring, likely improving aqueous solubility compared to the trifluoromethyl-substituted analogs. However, the CF₃ group in analogs like BK85103 (CAS 2202163-38-8) may enhance membrane permeability and binding to hydrophobic enzyme pockets . - Piperidine Linker Modifications :
Substitutions at the piperidine nitrogen (e.g., oxolane vs. pyridazine/pyridine) influence conformational flexibility and hydrogen-bonding capacity. For instance, the oxolane’s ether oxygen could act as a hydrogen-bond acceptor, whereas the pyridazine ring in BK85103 enables aromatic interactions . - The cyclopropyl substituent at position 6 is conserved, suggesting its role in steric shielding or metabolic resistance .
Preparation Methods
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₇N₃O₂ |
| Molecular Weight | 317.4 g/mol |
| SMILES Notation | C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)CC4CCOC4 |
| Topological Polar Surface Area | 58.8 Ų |
Synthetic Routes and Reaction Mechanisms
Core Pyridazinone Formation via Cyclization
The pyridazinone ring is typically synthesized through cyclization reactions involving γ-ketoacid precursors and hydrazine derivatives. A representative pathway involves:
- γ-Ketoacid Preparation : Cyclopropyl-substituted γ-ketoacids are synthesized via Friedel-Crafts acylation of cyclopropane derivatives. For example, cyclopropanation of allyl ketones using diazomethane or trimethylsulfoxonium iodide yields γ-ketocyclopropane intermediates.
- Hydrazine Cyclization : The γ-ketoacid reacts with hydrazine hydrate in acidic media (e.g., acetic acid) under reflux (80–100°C, 6–12 hours), leading to cyclization and formation of the 6-cyclopropyl-2,3-dihydropyridazin-3-one scaffold.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl group, followed by intramolecular dehydration to form the six-membered pyridazinone ring. The cyclopropyl group remains intact due to its strain-stabilized structure.
Piperidine-Tetrahydrofuran Sidechain Installation
The piperidine-tetrahydrofuran sidechain is introduced through alkylation or reductive amination:
- Piperidine Intermediate Synthesis :
- Coupling to Pyridazinone Core :
Key Optimization :
- Temperature Control : Maintaining sub-ambient temperatures during mesylation prevents side reactions.
- Solvent Selection : Tetrahydrofuran enhances nucleophilicity of the pyridazinone nitrogen compared to polar aprotic solvents like DMF.
Advanced Functionalization Strategies
Reductive Amination for Sidechain Diversification
Alternative routes employ reductive amination to attach the piperidine-tetrahydrofuran moiety:
- Aldehyde Formation : Oxidation of 1-[(oxolan-3-yl)methyl]piperidin-4-ylmethanol to the corresponding aldehyde using pyridinium chlorochromate (PCC) in dichloromethane.
- Reductive Coupling : The aldehyde reacts with the pyridazinone amine in the presence of sodium cyanoborohydride (NaBH₃CN) and acetic acid in methanol (room temperature, 12 hours).
Advantages :
- Higher functional group tolerance compared to alkylation.
- Enables modular synthesis of analogs with varying sidechains.
Palladium-Catalyzed Cross-Coupling
For late-stage diversification, Suzuki-Miyaura coupling introduces aryl/heteroaryl groups to the pyridazinone core:
- Borylation : The 6-cyclopropyl group is replaced with a boronic ester using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂).
- Cross-Coupling : Reaction with aryl halides under mild conditions (e.g., Pd(PPh₃)₄, aqueous Na₂CO₃, 60°C).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
Industrial-Scale Production Considerations
Table 2: Scalability Challenges and Solutions
| Challenge | Mitigation Strategy |
|---|---|
| Exothermic Cyclization | Continuous flow reactors with cooling jackets |
| Limited Hydrazine Solubility | Use ethanol/water co-solvent systems |
| Piperidine Sidechain Cost | In-situ generation from commodity chemicals |
Case Study : A pilot-scale synthesis (10 kg batch) achieved 82% yield by employing continuous flow technology for the cyclization step and telescoped purification without intermediate isolation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
